1-(2-Aminocyclopentyl)-2-methylpropan-1-one
Description
1-(2-Aminocyclopentyl)-2-methylpropan-1-one is an organic compound featuring a cyclopentane ring substituted with an amino group and a methylpropanone moiety
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(2-aminocyclopentyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)9(11)7-4-3-5-8(7)10/h6-8H,3-5,10H2,1-2H3 |
InChI Key |
DFNJYSVWQKIPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CCCC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminocyclopentyl)-2-methylpropan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with methylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the cyclization process .
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminocyclopentyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopentane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride followed by nucleophiles.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
1-(2-Aminocyclopentyl)-2-methylpropan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Aminocyclopentyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Cyclopentylamine: Shares the cyclopentane ring with an amino group but lacks the methylpropanone moiety.
2-Methylcyclopentanone: Contains the cyclopentane ring and methylpropanone moiety but lacks the amino group.
Uniqueness: 1-(2-Aminocyclopentyl)-2-methylpropan-1-one is unique due to the combination of the amino group and methylpropanone moiety on the cyclopentane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-(2-Aminocyclopentyl)-2-methylpropan-1-one, a compound with the molecular formula and a molecular weight of 155.24 g/mol, is of significant interest in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a cyclopentane ring, an amino group, and a ketone moiety, which contribute to its biological activity and potential therapeutic applications.
The compound can be synthesized through various methods, typically involving the cyclization of cyclopentanone with methylamine under controlled conditions. Catalysts such as Lewis acids are often used to facilitate this process. The compound exhibits diverse chemical reactivity, including oxidation, reduction, and nucleophilic substitution reactions. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H17NO/c1-6(2)9(11)7-4-3-5-8(7)10/h6-8H,3-5,10H2,1-2H3 |
| InChI Key | DFNJYSVWQKIPIE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)C1CCCC1N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator, influencing neurotransmitter regulation and signal transduction pathways. The exact molecular targets remain under investigation but are believed to involve interactions with neurotransmitter receptors and other critical enzymes involved in metabolic pathways.
Biological Activity
Research has indicated several potential therapeutic applications for this compound:
- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, particularly those related to mood and cognition. Its structural similarity to known psychoactive compounds suggests potential applications in treating mood disorders.
- Antimicrobial Properties : Some studies have explored its efficacy against bacterial strains, indicating possible antimicrobial activity that warrants further investigation.
- Cancer Research : The compound's ability to inhibit certain enzymes may position it as a candidate for cancer therapeutics, particularly in targeting metabolic pathways critical to tumor growth .
Case Studies
A study conducted on the pharmacological effects of structurally similar compounds demonstrated that modifications to the cyclopentane ring could significantly alter biological activity. For instance, derivatives of this compound exhibited varying degrees of inhibition against specific enzyme targets related to cancer metabolism .
Another investigation highlighted the compound's selective binding affinity towards certain receptors involved in neurodegenerative diseases, suggesting a potential role in therapeutic strategies aimed at conditions like Alzheimer's disease .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Similarity | Unique Features |
|---|---|---|
| Cyclopentylamine | Shares cyclopentane ring | Lacks ketone functionality |
| 2-Methylcyclopentanone | Contains methylpropanone | Lacks amino group |
| N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide | Different ring structure | Exhibits HDAC inhibition potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
